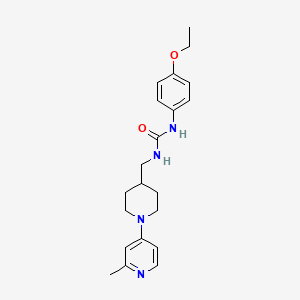

1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

Beschreibung

1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound with a complex structure It features an ethoxyphenyl group, a methylpyridinyl group, and a piperidinyl group linked through a urea moiety

Eigenschaften

IUPAC Name |

1-(4-ethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c1-3-27-20-6-4-18(5-7-20)24-21(26)23-15-17-9-12-25(13-10-17)19-8-11-22-16(2)14-19/h4-8,11,14,17H,3,9-10,12-13,15H2,1-2H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZJPOLCFXEHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:

Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an etherification reaction, where 4-ethoxyphenol is reacted with an appropriate alkylating agent under basic conditions.

Synthesis of the Methylpyridinyl Intermediate: The 2-methylpyridinyl group can be synthesized via a Friedländer synthesis, involving the condensation of an aldehyde with a ketone in the presence of an acid catalyst.

Formation of the Piperidinyl Intermediate: The piperidinyl group can be introduced through a reductive amination reaction, where a ketone or aldehyde is reacted with piperidine in the presence of a reducing agent.

Coupling of Intermediates: The final step involves coupling the ethoxyphenyl, methylpyridinyl, and piperidinyl intermediates through a urea linkage. This can be achieved by reacting the intermediates with an isocyanate or carbodiimide reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups such as halides, alkyl groups, or aryl groups.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:

Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Biological Studies: It can be used as a probe to study biological pathways and molecular interactions, especially those involving neurotransmitter receptors or ion channels.

Material Science: The compound’s unique structure may make it suitable for use in the development of advanced materials, such as polymers or nanomaterials with specific properties.

Industrial Applications: It may find use in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of other complex molecules.

Wirkmechanismus

The mechanism of action of 1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of receptor signaling, or modulation of ion channel function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Methoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea: Similar structure with a methoxy group instead of an ethoxy group.

1-(4-Ethoxyphenyl)-3-((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)urea: Similar structure with a chloropyridinyl group instead of a methylpyridinyl group.

1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)ethyl)urea: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group may enhance its lipophilicity, while the methylpyridinyl and piperidinyl groups may contribute to its binding affinity and selectivity for certain molecular targets.

Biologische Aktivität

The compound 1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is a member of the urea derivatives that have garnered attention in medicinal chemistry due to their potential biological activities, particularly in cancer therapy and neurodegenerative diseases. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features an ethoxy group, a piperidine moiety, and a pyridine ring, which contribute to its biological properties.

Anticancer Activity

Research has demonstrated that urea derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated related compounds and reported that specific urea derivatives showed IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The most potent derivative exhibited an IC50 of 2.39 μM against A549 cells, comparable to established anticancer agents like sorafenib .

Table 1: Antiproliferative Activity of Urea Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | TBD |

| 7u (related compound) | A549 | 2.39 ± 0.10 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| 7u (related compound) | HCT-116 | 3.90 ± 0.33 |

| Sorafenib | HCT-116 | 2.25 ± 0.71 |

The mechanism underlying the anticancer activity of these urea derivatives often involves interaction with key proteins involved in cell proliferation pathways. Molecular docking studies suggest that the urea moiety can form hydrogen bonds with amino acids in target proteins, such as BRAF, which is implicated in various cancers .

Neuroprotective Effects

In addition to anticancer properties, some urea derivatives have shown promise in neuroprotection, particularly against neuroinflammation associated with Alzheimer's disease (AD). For example, TPPU (1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea), a structurally similar compound, has been shown to inhibit soluble epoxide hydrolase and p38β kinase, key regulators of inflammation, thereby mitigating neuronal death in preclinical models .

Table 2: Neuroprotective Mechanisms of Urea Derivatives

| Compound | Target Enzyme | Effect |

|---|---|---|

| TPPU | Soluble Epoxide Hydrolase | Inhibition |

| TPPU | p38β Kinase | Inhibition |

| Related Urea Derivative | NF-κB Activation | Suppression |

Study on Anticancer Activity

A series of studies have focused on the synthesis and evaluation of diaryl ureas for their anticancer properties. One notable study synthesized various derivatives and tested their activity against multiple cancer cell lines using the MTT assay. The results indicated that modifications on the aromatic rings significantly influenced their potency .

Study on Neuroinflammation

Another investigation assessed TPPU's effects on SH-SY5Y neuroblastoma cells exposed to amyloid oligomers, revealing that TPPU effectively reduced neuronal death by inhibiting tau hyperphosphorylation and promoting neurite outgrowth . This highlights the potential of similar compounds in treating neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea?

- Methodology : Utilize coupling agents like EDCI/DMAP in anhydrous solvents (e.g., DMF or CH₂Cl₂) for urea bond formation. Key steps include:

- Intermediate preparation : Synthesize the piperidin-4-ylmethyl precursor via reductive amination or nucleophilic substitution.

- Purification : Column chromatography (silica gel, gradient elution) and TLC monitoring (KMnO₄ staining) ensure purity .

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to isocyanate) and reaction time (12–24 hrs) under nitrogen .

Q. How can the compound’s structure be confirmed post-synthesis?

- Analytical techniques :

- ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–8.2 ppm for ethoxyphenyl and pyridinyl groups) and urea NH signals (δ 5.5–6.5 ppm) in DMSO-d₆ .

- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺) .

- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

Q. What strategies improve aqueous solubility for in vitro assays?

- Formulation approaches :

- Use co-solvents (DMSO ≤1% v/v) or surfactants (e.g., Tween-80).

- Prepare β-cyclodextrin inclusion complexes to enhance dissolution .

- Adjust pH (6.5–7.4) for ionizable groups, if present .

Q. Which in vitro assays assess biological potency?

- Enzyme inhibition : Measure IC₅₀ against soluble epoxide hydrolase (sEH) using 14,15-EET as substrate .

- Cellular assays : Evaluate antiproliferative activity (e.g., MTT assay) in cancer cell lines, with PTU derivatives as positive controls .

Q. What safety protocols are recommended during handling?

- PPE : Wear nitrile gloves, lab coats, and P95 respirators.

- Ventilation : Use fume hoods for weighing and reactions.

- Waste disposal : Neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How do structural modifications influence activity in SAR studies?

- Key modifications :

- Replace ethoxyphenyl with trifluoromethoxyphenyl to enhance metabolic stability (e.g., 7-fold potency increase in analogs) .

- Substitute 2-methylpyridinyl with bulkier groups (e.g., adamantyl) to improve target binding .

Q. What crystallographic methods resolve the compound’s 3D structure?

- Procedure :

- Grow single crystals via vapor diffusion (acetonitrile/water).

- Collect X-ray data (Mo-Kα radiation, λ=0.71073 Å) and refine using SHELXL (R-factor <0.05) .

Q. How to resolve contradictions in biological data across studies?

- Case example : Discrepancies in IC₅₀ values may arise from:

- Assay conditions : Varying pH or substrate concentrations.

- Purity : Confirm compound integrity via HPLC (>98% purity) .

- Cell lines : Use isogenic models to minimize genetic variability .

Q. What methodologies correlate in vitro potency with in vivo efficacy?

- Pharmacokinetics : Measure plasma Cmax and AUC in rodent models via LC-MS/MS .

- Metabolic stability : Incubate with liver microsomes; calculate intrinsic clearance (CLint) .

- Tissue distribution : Radiolabel the compound for biodistribution studies .

Q. How to identify metabolic pathways and reactive intermediates?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.